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molecular formula C8H5BrN2O2 B1374428 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1101121-05-4

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1374428
M. Wt: 241.04 g/mol
InChI Key: KPAHXGSXTRKJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102671B2

Procedure details

To a suspensions of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (0.27 g, 1.0 mmol) in EtOH (5 mL) was added 6 N KOH (0.3 uL, 2.0 mmol). The reaction was heated to reflux for 3 hours then cooled to room temperature and neutralized to pH 6 with 1M HCl. The resulting solid was filtered and dried under vacuum to yield 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (I-25) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.83 (d, J=7.6 Hz, 1 H), 8.42 (s, 1 H), 8.21 (d, J=2.4 Hz, 1 H), 7.30 (dd, J=2.0, 7.6 Hz, 1 H). MS m/z 240.9, 242.9 (M+1)+.
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13]CC)=[O:12])=[C:4]2[CH:3]=1.[OH-].[K+].Cl>CCO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)N=CC2C(=O)OCC
Name
Quantity
0.3 μL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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